5-Chloro-4-(difluoromethoxy)picolinaldehyde
Description
5-Chloro-4-(difluoromethoxy)picolinaldehyde is a substituted pyridine derivative featuring a chlorine atom at position 5, a difluoromethoxy group at position 4, and an aldehyde functional group at position 2. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety and electron-withdrawing substituents, which enhance its utility in condensation and cross-coupling reactions.
Properties
IUPAC Name |
5-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGAZIUXJCKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloropicolinaldehyde with difluoromethyl ether under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-Chloro-4-(difluoromethoxy)picolinaldehyde may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(difluoromethoxy)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-4-(difluoromethoxy)picolinic acid.
Reduction: 5-Chloro-4-(difluoromethoxy)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-(difluoromethoxy)picolinaldehyde is used in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-Chloro-4-(difluoromethoxy)picolinaldehyde with key analogs based on substituents, molecular weight, and applications:
*Estimated based on molecular formula.
Key Observations:
Electronic Effects : The difluoromethoxy group in the target compound is less electron-withdrawing than the trifluoromethyl group in 5-(Trifluoromethyl)picolinaldehyde but more lipophilic than methoxy or hydroxy groups. This balance enhances metabolic stability in drug candidates .
Reactivity : The aldehyde group facilitates nucleophilic additions (e.g., formation of Schiff bases), contrasting with the carboxylic acid in 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which is suited for salt formation or esterification .
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : The aldehyde group in the target compound is pivotal for constructing heterocycles (e.g., imidazoles or pyrazoles), similar to tovorafenib’s pyridine backbone .
- Agrochemicals : Trifluoromethyl analogs (e.g., 5-(Trifluoromethyl)picolinaldehyde ) are preferred in pesticides due to enhanced bioavailability, whereas difluoromethoxy derivatives may offer reduced toxicity .
Biological Activity
5-Chloro-4-(difluoromethoxy)picolinaldehyde is a chemical compound with significant biological activity, primarily explored in the fields of medicinal chemistry and biochemistry. Its unique molecular structure, characterized by the presence of both chloro and difluoromethoxy groups, contributes to its reactivity and interaction with biological systems. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C7H4ClF2NO2
- Molecular Weight: 207.56 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to enzyme inhibition. This mechanism is crucial for its application in biochemical assays and studies of enzyme mechanisms.
Biological Applications
-
Enzyme Mechanism Studies:
- The compound is utilized as a probe in biochemical assays to study enzyme kinetics and mechanisms. Its ability to inhibit specific enzymes makes it valuable for understanding metabolic pathways and regulatory mechanisms.
- Pharmaceutical Research:
-
Agrochemical Development:
- The compound is also explored for its potential use in developing agrochemicals, given its reactivity and ability to interact with biological targets in plants.
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
-
Study on Enzyme Inhibition:
A study demonstrated that this compound effectively inhibits CLK kinase activity, which is crucial for regulating alternative splicing in cancer cells. By inhibiting CLK kinases, the compound disrupts cancer cell survival signals, indicating its potential as an anticancer agent . -
Biochemical Assays:
In biochemical assays, this compound was shown to selectively inhibit specific enzymes involved in metabolic processes. These findings suggest that it could be used to manipulate metabolic pathways for therapeutic purposes.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Picolinaldehyde | Lacks chloro and difluoromethoxy groups | Limited enzyme interactions |
| 5-Chloropicolinaldehyde | Lacks difluoromethoxy group | Moderate enzyme inhibition |
| 4-(Difluoromethoxy)picolinaldehyde | Lacks chloro group | Reduced binding affinity |
| This compound | Unique combination enhances stability and reactivity | Significant enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
